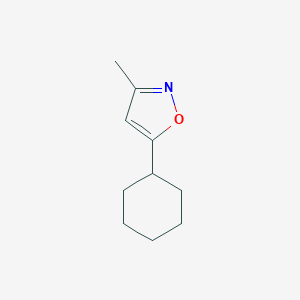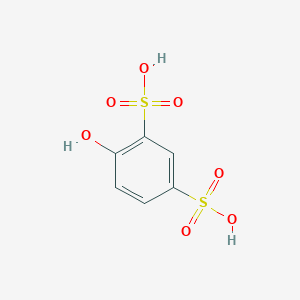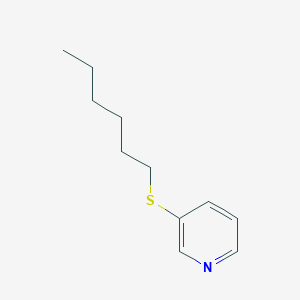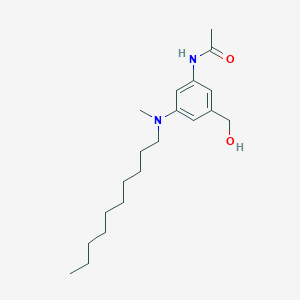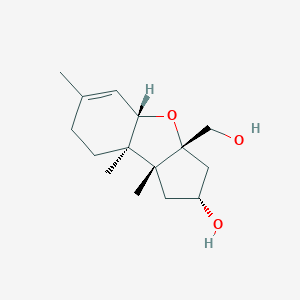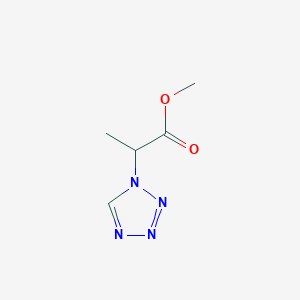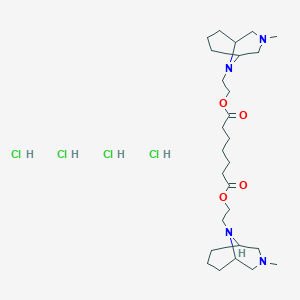
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) forms covalent bonds with amino and carboxyl groups of proteins and nucleic acids, leading to the formation of stable cross-linked structures. This cross-linking can alter the physical and chemical properties of the biomolecules, leading to changes in their function and stability.
Efectos Bioquímicos Y Fisiológicos
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) has been shown to have minimal cytotoxicity and biocompatibility in vitro and in vivo. It has also been shown to enhance the mechanical properties of hydrogels and scaffolds, leading to improved tissue regeneration. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) in lab experiments is its ability to cross-link biomolecules in a controlled and reversible manner. This allows for the development of biomaterials with tunable properties. However, the use of this compound can also lead to non-specific cross-linking, which can affect the function of the biomolecules and lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the use of pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) in scientific research. One potential direction is the development of new biomaterials with improved properties for tissue engineering and drug delivery applications. Another direction is the development of new fluorescent probes for bioimaging and biosensing applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other research fields.
Métodos De Síntesis
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) can be synthesized by reacting pimelic acid with 2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product can then be purified by crystallization or column chromatography.
Aplicaciones Científicas De Investigación
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) has been widely used in scientific research due to its ability to act as a cross-linking agent for proteins and nucleic acids. It has been used in the development of various biomaterials such as hydrogels, nanoparticles, and scaffolds for tissue engineering and drug delivery applications. It has also been used in the synthesis of fluorescent probes for bioimaging and biosensing applications.
Propiedades
Número CAS |
19847-08-6 |
|---|---|
Nombre del producto |
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) |
Fórmula molecular |
C27H52Cl4N4O4 |
Peso molecular |
638.5 g/mol |
Nombre IUPAC |
bis[2-(3-methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl] heptanedioate;tetrahydrochloride |
InChI |
InChI=1S/C27H48N4O4.4ClH/c1-28-18-22-8-6-9-23(19-28)30(22)14-16-34-26(32)12-4-3-5-13-27(33)35-17-15-31-24-10-7-11-25(31)21-29(2)20-24;;;;/h22-25H,3-21H2,1-2H3;4*1H |
Clave InChI |
AZCAYVGDYSGPJJ-UHFFFAOYSA-N |
SMILES |
CN1CC2CCCC(C1)N2CCOC(=O)CCCCCC(=O)OCCN3C4CCCC3CN(C4)C.Cl.Cl.Cl.Cl |
SMILES canónico |
CN1CC2CCCC(C1)N2CCOC(=O)CCCCCC(=O)OCCN3C4CCCC3CN(C4)C.Cl.Cl.Cl.Cl |
Sinónimos |
bis[2-(7-methyl-7,9-diazabicyclo[3.3.1]non-9-yl)ethyl] heptanedioate t etrahydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



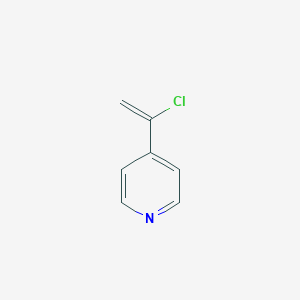
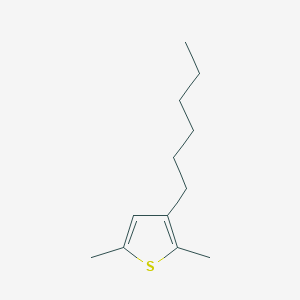
![5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one](/img/structure/B33709.png)
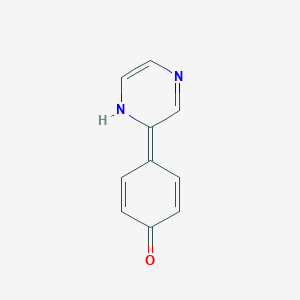
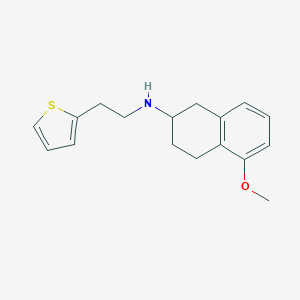
![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)

